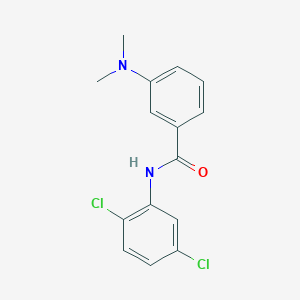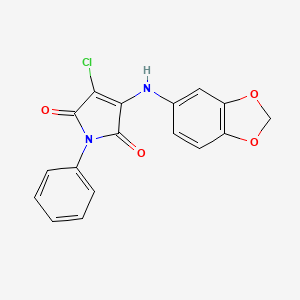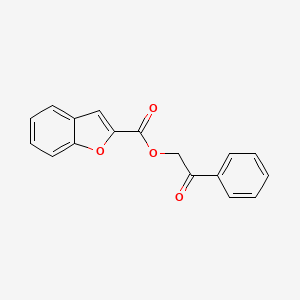![molecular formula C15H15FN4O2 B5560147 4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide](/img/structure/B5560147.png)
4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions that yield fluorinated benzamide derivatives with morpholine and pyrimidinyl groups. For instance, a method for synthesizing derivatives involves reactions between 2-fluoro-4-morpholinobenzenamine and different substituted benzoyl chloride, resulting in compounds characterized by spectral techniques like 1H NMR, IR, mass, and elemental analysis, showcasing a rapid and eco-friendly synthesis process with good to excellent yields (Patharia et al., 2020).
Molecular Structure Analysis
X-ray crystallography is a common technique for analyzing the molecular structure of benzamide derivatives. Deng et al. (2013) described the crystal structure of a similar compound, detailing its monoclinic space group, dimensions, and molecular packing, which is stabilized by N–H···O hydrogen bonds, providing insights into the 3D arrangement of atoms and the molecular conformation (Deng et al., 2013).
Chemical Reactions and Properties
Benzamide derivatives exhibit a range of chemical reactions, including the formation of inclusion complexes and interaction with various biochemical targets. The reactivity can be influenced by substitutions on the benzamide ring, which can affect their binding and activity profile against specific biological targets (Kato et al., 1992).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and stability, can be determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for pharmaceutical formulation development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, are essential for predicting the compound's utility in various applications. Studies on related compounds demonstrate a wide range of activities, from antimicrobial to anticancer, depending on the specific substitutions on the benzamide core (Patharia et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Larvicidal Activity : A series of compounds including pyrimidine linked with morpholinophenyl derivatives demonstrated significant larvicidal activity against third instar larvae. The presence of electron withdrawing groups such as fluorine was associated with enhanced activity, highlighting the potential of such compounds in pest control applications (Gorle et al., 2016).
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
- Synthesis of Fluorinated Heterocycles : Research on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation showcased the role of benzamides in creating valuable compounds for pharmaceutical and agrochemical applications. This work illustrates the strategic incorporation of fluorine into bioactive molecules to modulate their properties (Wu et al., 2017).
Imaging and Diagnostic Applications
- Imaging Sigma-2 Receptor Status in Tumors : Fluorine-18 labeled benzamide analogs have been explored as ligands for PET imaging of the sigma-2 receptor status in solid tumors, demonstrating high tumor uptake and potential for diagnostic imaging (Tu et al., 2007).
Fluorescence Studies and Molecular Probes
- Fluorophores for Oligodeoxyribonucleotides : Novel fluorophores based on benzodifuranyl and pyrimidinyl derivatives have shown promising applications in labeling oligodeoxyribonucleotides, offering high fluorescence signals and enhanced hybridization affinity. This application is crucial for molecular biology and genetic research (Singh et al., 2007).
Antimicrobial and Anti-inflammatory Agents
- Antimicrobial and Anti-Inflammatory Activities : Derivatives of 4-fluoro-N-[6-(4-morpholinyl)-4-pyrimidinyl]benzamide have been synthesized and demonstrated notable antimicrobial and anti-inflammatory activities, making them potential candidates for therapeutic applications (Desai et al., 2013).
Propiedades
IUPAC Name |
4-fluoro-N-(6-morpholin-4-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-12-3-1-11(2-4-12)15(21)19-13-9-14(18-10-17-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVGFVZTROUDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(6-morpholinopyrimidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5560071.png)
![(1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5560081.png)
![N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560086.png)
![2-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5560094.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5560116.png)
![ethyl 5-phenyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5560122.png)
![1-(2-phenylethyl)-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5560125.png)


![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5560136.png)

![2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5560159.png)